molecular formula C4H6As2O4 B1214456 Arsenoacetic acid CAS No. 544-27-4

Arsenoacetic acid

Cat. No.: B1214456
CAS No.: 544-27-4
M. Wt: 267.93 g/mol
InChI Key: VYEDANBZSYIKMV-UHFFFAOYSA-N
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Description

Arsenoacetic acid is an organoarsenic compound with the chemical formula C₄H₆As₂O₄ It is known for its unique structure, which includes arsenic atoms bonded to acetic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: Arsenoacetic acid can be synthesized through the reduction of arsonoacetic acid. The process involves the reaction of sodium arsonoacetate with sodium hypophosphite in the presence of sulfuric acid. The reaction mixture is allowed to stand at room temperature for several days, resulting in the formation of this compound as yellow needles .

Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the laboratory synthesis methods provide a foundation for potential scale-up processes. The key steps involve the preparation of sodium arsonoacetate and its subsequent reduction to this compound.

Chemical Reactions Analysis

Types of Reactions: Arsenoacetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form arsonoacetic acid.

    Reduction: The reduction of arsonoacetic acid yields this compound.

    Substitution: It can participate in substitution reactions where the arsenic atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium hypophosphite and sulfuric acid are used for the reduction process.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation: Arsonoacetic acid.

    Reduction: this compound.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Arsenoacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of arsenoacetic acid involves its interaction with molecular targets, primarily through the arsenic atoms. These interactions can lead to the formation of complexes with proteins and other biomolecules, affecting their function. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate various biochemical processes.

Comparison with Similar Compounds

    Arsonoacetic Acid: This compound is closely related to arsenoacetic acid and can be converted to it through reduction.

    Phosphonoacetic Acid: It has a similar structure but contains phosphorus instead of arsenic.

    Acetic Acid Derivatives: Various derivatives of acetic acid with different substituents can be compared to this compound.

Uniqueness: this compound is unique due to the presence of arsenic atoms, which impart distinct chemical properties and reactivity

Properties

IUPAC Name

2-(carboxymethylarsanylidenearsanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6As2O4/c7-3(8)1-5-6-2-4(9)10/h1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEDANBZSYIKMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)[As]=[As]CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6As2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871751
Record name 2,2'-(Diarsene-1,2-diyl)diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544-27-4
Record name 2,2′-(1,2-Diarsenediyl)bis[acetic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=544-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arsenoacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-(Diarsene-1,2-diyl)diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40871751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARSENOACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LG8O48HMF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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